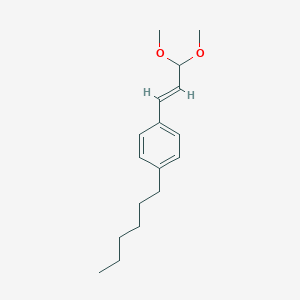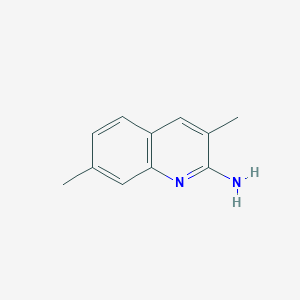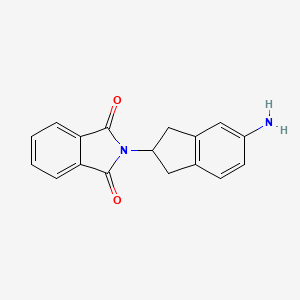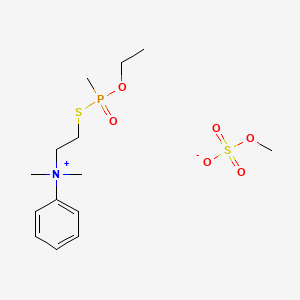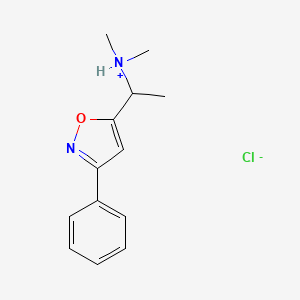![molecular formula C20H15NO2 B13731829 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of amino and formyl functional groups attached to a phenyl ring. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino derivatives with different substituents.
Scientific Research Applications
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The formyl group can form Schiff bases with amines, which are important in various biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Used in Suzuki cross-coupling reactions.
4-Aminobenzaldehyde: Used in the synthesis of Schiff bases and other derivatives.
Uniqueness
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of both amino and formyl groups on the same aromatic ring, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H15NO2 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H15NO2/c21-20-18(16-8-4-14(12-22)5-9-16)2-1-3-19(20)17-10-6-15(13-23)7-11-17/h1-13H,21H2 |
InChI Key |
OYHGPQMEKIRHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)N)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


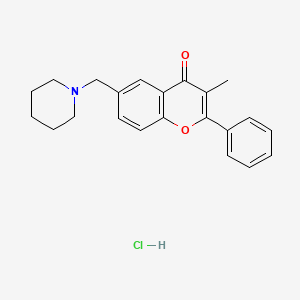
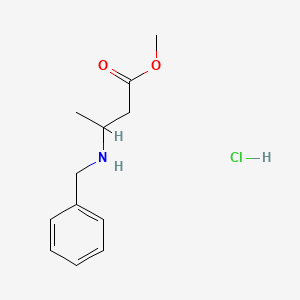
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
